

An In-depth Technical Guide on the Thermochemical Properties of 2,4-Dinitrotoluene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dinitrotoluene

Cat. No.: B133949

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of **2,4-Dinitrotoluene** (2,4-DNT), a significant compound in both industrial chemistry and as a precursor in the synthesis of energetic materials. This document summarizes key quantitative data, details the experimental methodologies used for their determination, and visualizes the compound's thermal decomposition pathways.

Core Thermochemical Data

The following tables present a summary of the essential thermochemical properties of **2,4-Dinitrotoluene**. These values have been compiled from various scientific sources to provide a comparative and comprehensive overview.

Property	Value	Units	Source(s)
Enthalpy of Formation (Solid, 298.15 K)	-40	kJ/mol	[NIST WebBook] [1]
Enthalpy of Combustion (Solid)	-3560 ± 30	kJ/mol	[NIST WebBook] [1]
-193.0 × 10 ⁵	J/kg	[CAMEO Chemicals] [2]	
3.568	MJ/mol	[PubChem] [3]	
Specific Heat Capacity (Solid)	255	J/(mol·K)	[NIST WebBook] [1] (at 325 K)
Heat of Fusion	26.40	cal/g	[PubChem, CAMEO Chemicals] [2] [3]
20119 - 22180	J/mol	[Journal of Physical and Chemical Reference Data] [4]	
Enthalpy of Vaporization	51.83	kJ/mol	[lookchem.com] [5]
3.9 × 10 ⁵	J/kg	[CAMEO Chemicals] [2]	
Decomposition Temperature	Decomposes at ≥ 250 °C	°C	[PubChem] [3]
Spontaneously decomposes above 280 °C	°C	[PubChem] [3]	

Experimental Protocols

The determination of the thermochemical properties of energetic materials like 2,4-DNT requires precise and carefully controlled experimental procedures. The primary techniques employed are bomb calorimetry, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Bomb Calorimetry for Enthalpy of Combustion

The enthalpy of combustion is determined using a bomb calorimeter, a device designed to measure the heat released during a combustion reaction at constant volume.

Methodology:

- Sample Preparation: A precisely weighed pellet of 2,4-DNT, typically around 1 gram, is placed in a sample holder within the calorimeter's "bomb." A fuse wire of known length and heat of combustion is attached to the terminals, making contact with the sample.
- Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atmospheres to ensure complete combustion.
- Calorimeter Assembly: The pressurized bomb is submerged in a known volume of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium.
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water surrounding the bomb is meticulously recorded at regular intervals before, during, and after combustion to determine the temperature change.
- Calculation: The heat of combustion is calculated from the observed temperature rise, taking into account the heat capacity of the calorimeter system (which is predetermined by combusting a standard substance like benzoic acid), and corrections for the heat of combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb.

Differential Scanning Calorimetry (DSC) for Heat of Fusion and Decomposition

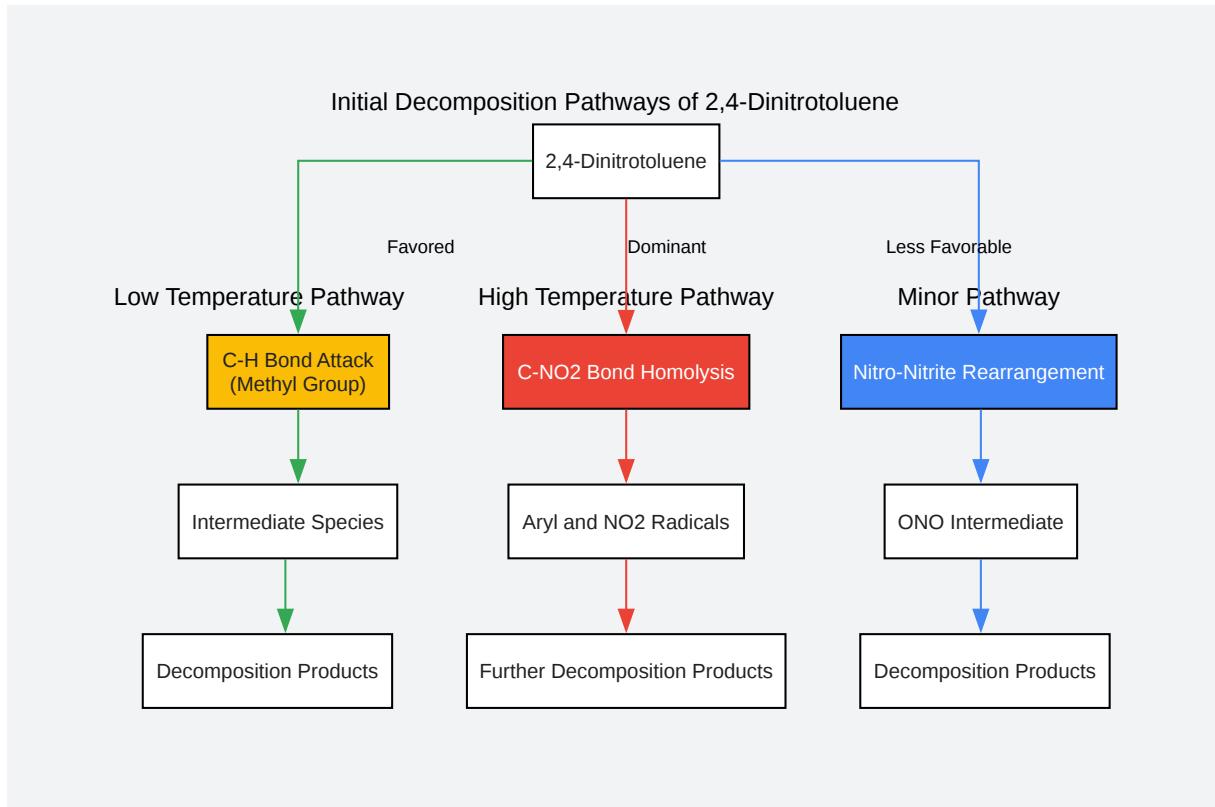
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting (fusion) and decomposition.

Methodology:

- **Sample Preparation:** A small, accurately weighed sample of 2,4-DNT (typically 1-5 mg) is placed in a sample pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.
- **Thermal Program:** A controlled temperature program is initiated. For determining the heat of fusion, the sample is heated at a constant rate (e.g., 10 °C/min) through its melting point. To study decomposition, the temperature is ramped to a higher temperature range.
- **Data Analysis:** The DSC curve plots heat flow versus temperature. The melting of 2,4-DNT is observed as an endothermic peak. The area under this peak is integrated to determine the enthalpy of fusion. Exothermic peaks at higher temperatures indicate decomposition, and the area under these peaks corresponds to the enthalpy of decomposition. The onset temperature of the exothermic peak is taken as the decomposition temperature.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Kinetics

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of a material.


Methodology:

- **Sample Preparation:** A small, accurately weighed sample of 2,4-DNT (typically 1-10 mg) is placed in a TGA sample pan.
- **Instrument Setup:** The sample pan is placed on a sensitive microbalance within a furnace. A controlled flow of an inert (e.g., nitrogen) or reactive (e.g., air) gas is passed over the sample.
- **Thermal Program:** The furnace heats the sample according to a predefined temperature program, typically a linear heating rate (e.g., 10 °C/min).

- Data Acquisition and Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve plots percentage mass loss versus temperature. The temperature at which significant mass loss begins is an indicator of the onset of decomposition. The shape of the curve and the temperatures of maximum rates of mass loss provide information about the decomposition kinetics and the different stages of the decomposition process.

Thermal Decomposition Pathways of 2,4-Dinitrotoluene

The thermal decomposition of **2,4-Dinitrotoluene** is a complex process involving multiple competing reaction pathways. The dominant pathway is highly dependent on temperature. At lower temperatures, reactions involving the methyl group are kinetically favored. As the temperature increases, the homolytic cleavage of the C-NO₂ bond becomes the predominant initial step in the decomposition. A third, less favorable pathway involves a nitro-nitrite rearrangement.

[Click to download full resolution via product page](#)

Caption: Initial decomposition pathways of **2,4-Dinitrotoluene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, 1-methyl-2,4-dinitro- [webbook.nist.gov]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. 2,4-Dinitrotoluene | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. srd.nist.gov [srd.nist.gov]
- 5. 2,4-Dinitrotoluene, Uses, Safety [cofferxm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermochemical Properties of 2,4-Dinitrotoluene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133949#thermochemical-properties-of-2-4-dinitrotoluene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com